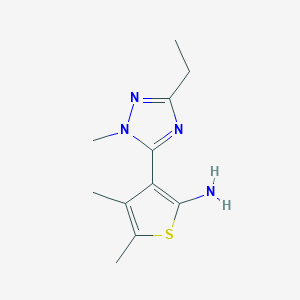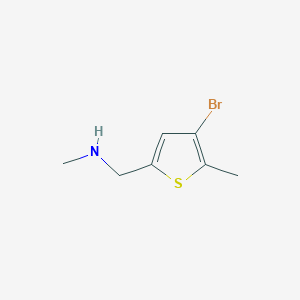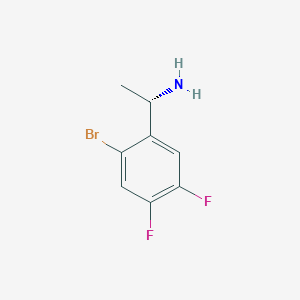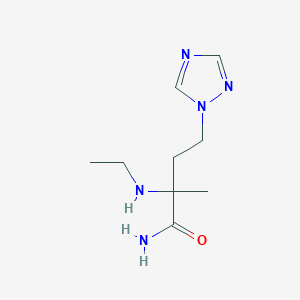
3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylthiophen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylthiophen-2-amine is a complex organic compound that features a triazole ring and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylthiophen-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the thiophene ring. Common reagents used in these reactions include ethylamine, methylamine, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylthiophen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylthiophen-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylthiophen-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methoxy]aniline
- 4-{[(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl]amino}phenol
Uniqueness
Compared to similar compounds, 3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylthiophen-2-amine stands out due to its unique combination of the triazole and thiophene rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H16N4S |
|---|---|
Poids moléculaire |
236.34 g/mol |
Nom IUPAC |
3-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)-4,5-dimethylthiophen-2-amine |
InChI |
InChI=1S/C11H16N4S/c1-5-8-13-11(15(4)14-8)9-6(2)7(3)16-10(9)12/h5,12H2,1-4H3 |
Clé InChI |
LUSFGUMMHKJMAU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN(C(=N1)C2=C(SC(=C2C)C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2lambda6-thia-1-azabicyclo[2.2.2]octane-2,2-dione](/img/structure/B13541145.png)

![2-Amino-6-[(methylamino)methyl]-3,4-dihydropyrimidin-4-onedihydrochloride](/img/structure/B13541165.png)


![3-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropanoic acid](/img/structure/B13541181.png)
![2-(1-Hydroxy-2-methylpropan-2-yl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13541182.png)

![3-(Benzo[b]thiophen-2-yl)isoxazol-5-amine](/img/structure/B13541189.png)
![(1,1-Difluorospiro[2.4]heptan-5-yl)methanamine](/img/structure/B13541192.png)



